molecular formula C16H12BrClN2O4S B13942025 Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- CAS No. 535936-89-1

Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-

Cat. No.: B13942025
CAS No.: 535936-89-1
M. Wt: 443.7 g/mol
InChI Key: QOVQBGKDBXZXTM-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- is a complex organic compound with significant applications in various fields. It is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to form 5-bromo-2-chlorobenzoate, which is subsequently converted to 5-bromo-2-chlorobenzoic acid through reaction with a protonic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The industrial methods focus on safety, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, protonic acids, and alkalis. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted benzoic acids .

Scientific Research Applications

Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

535936-89-1

Molecular Formula

C16H12BrClN2O4S

Molecular Weight

443.7 g/mol

IUPAC Name

5-bromo-2-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12BrClN2O4S/c17-9-1-6-13(12(7-9)15(22)23)19-16(25)20-14(21)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)

InChI Key

QOVQBGKDBXZXTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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